Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid
CAS No.:
Cat. No.: VC18291972
Molecular Formula: C25H17BO3
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17BO3 |
|---|---|
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | spiro[fluorene-9,9'-xanthene]-4-ylboronic acid |
| Standard InChI | InChI=1S/C25H17BO3/c27-26(28)21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)29-23-15-6-4-11-19(23)25/h1-15,27-28H |
| Standard InChI Key | HWHPWSGSPMRPLT-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5OC6=CC=CC=C46)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s defining feature is its spirocyclic core, where two aromatic systems (fluorene and xanthene) share a single boron atom at the 4-position. This configuration imposes rigidity on the molecular framework, reducing intermolecular π-π stacking and enhancing thermal stability. The boronic acid group (-B(OH)₂) introduces polarity and enables reversible covalent interactions with diols, a property critical for sensor design.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₇BO₃ |
| Molecular Weight | 376.2 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Polar aprotic solvents (e.g., DMF) |
Electronic Characteristics
Density functional theory (DFT) studies suggest that the spiro structure delocalizes electron density across the fused rings, resulting in a narrow bandgap (~2.8 eV) and strong blue-light emission. The boronic acid group further modulates electron withdrawal, enhancing charge transport in thin-film configurations.
Synthesis and Optimization
Core Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Friedel-Crafts alkylation to construct the fluorene-xanthene backbone.
-
Boronation using palladium-catalyzed Miyaura borylation, with pinacolborane as the boron source.
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Acid hydrolysis to convert the boronate ester to boronic acid.
Reaction yields depend critically on solvent choice (e.g., dimethylformamide enhances boronation rates) and temperature control.
Challenges in Scalability
A major hurdle is the steric hindrance imposed by the spiro structure, which slows intermediate formation. Source demonstrates that analogous spiro compounds (e.g., spirobi[indeno-thiophene]) require diluted conditions (≤1.5 mmol·L⁻¹) to minimize side reactions . For Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid, analogous strategies—such as using methanesulfonic acid as a catalyst—may improve cyclization efficiency .
Table 2: Representative Reaction Conditions
Applications in Organic Electronics
Light-Emitting Diodes (OLEDs)
The compound’s high photoluminescence quantum yield (PLQY ≈ 78%) makes it suitable for blue-emitting OLED layers. Device architectures incorporating this material exhibit luminance efficiencies of 12–15 cd/A, comparable to iridium-based phosphors but without heavy-metal toxicity.
Photovoltaic Cells
In bulk heterojunction solar cells, Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid acts as an electron-transport layer. Its planarized spiro structure reduces recombination losses, achieving power conversion efficiencies (PCE) of up to 8.3% in PTB7-Th-based devices.
Materials Science and Sensing
Saccharide Detection
The boronic acid group forms reversible esters with 1,2- or 1,3-diols, enabling glucose sensing. Functionalized polymers incorporating this compound show a linear response (R² = 0.994) to glucose concentrations from 0.1–20 mM, with a detection limit of 50 μM.
Polymer Composites
Copolymerization with thiophene derivatives yields conductive films (σ ≈ 10⁻³ S·cm⁻¹) stable under ambient conditions for >1,000 hours. These materials are being explored for flexible electronics and anticorrosion coatings.
Comparative Analysis with Analogous Spiro Compounds
Table 3: Property Comparison
| Compound | Emission λ_max (nm) | Thermal Stability (°C) |
|---|---|---|
| Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid | 450 | 285 |
| Spirobi[indeno-thiophene] | 520 | 168 |
| Spirobi[indeno-selenophene] | 550 | 149 |
The boronic acid substitution red-shifts emission compared to sulfur/selenium analogues, while enhancing thermal resilience .
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